![molecular formula C8H11NO3 B1650050 Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate CAS No. 110590-27-7](/img/structure/B1650050.png)
Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate
説明
Synthesis Analysis
The synthesis of this compound can be achieved through various methodologies. One approach relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system .Molecular Structure Analysis
The molecular structure of “Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate” is complex and is characterized by a bicyclic scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, a photochemical cycloaddition reaction of methyl 2-pyrone-5-carboxylate with methacrylonitrile mainly gave a [4 + 2] cycloadduct . The asymmetric cycloadditions afforded optically active 8-oxabicyclo [3.2.1]octanes with high diastereo- and enantioselectivities .科学的研究の応用
Chemical Synthesis and Mechanistic Studies
Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate and its derivatives play a crucial role in chemical synthesis, particularly in cycloaddition reactions. Sousa et al. (2012) studied the acid-catalyzed cycloaddition reaction of methyl glyoxylate oxime with cyclopentadiene, leading to various adducts including a 1,3-cycloadduct, methyl (1RS,4RS,5RS)-(2-oxa-3-azabicyclo[3.3.0]oct-7-ene)-4-carboxylate (Sousa, Vale, García‐Mera, & Rodríguez-Borges, 2012). This research demonstrates the compound's utility in synthesizing complex molecular structures, which are essential in organic and medicinal chemistry.
Applications in Medicinal Chemistry
This compound derivatives are used in the synthesis of pharmacologically relevant compounds. For instance, Kesler (1980) prepared 3-(2-Chloropropyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene and its hydrochloride variant via a cycloaddition reaction, underscoring its relevance in creating heterocyclic compounds with potential medicinal applications (Kesler, 1980).
Utility in Synthesis of Nucleosides
The compound is instrumental in the synthesis of nucleosides, which are key components in antiviral and anticancer drugs. Quadrelli et al. (2007) showed that 3-Benzoyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene reacts with benzonitrile oxide to produce isoxazoline-based carbocyclic nucleosides, highlighting its role in the development of new therapeutic agents (Quadrelli, Mella, Carosso, Bovio, & Caramella, 2007).
Role in Organic Chemistry Research
This compound is also significant in organic chemistry research, specifically in understanding reaction mechanisms and developing new synthetic methodologies. Kobayashi et al. (1992) explored the reaction of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, leading to rearrangement and formation of 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones under acidic conditions (Kobayashi, Ono, & Kato, 1992). This kind of research provides insights into reaction dynamics and pathways, crucial for advancing organic synthesis techniques.
特性
IUPAC Name |
methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-11-8(10)9-6-2-4-7(12-9)5-3-6/h2,4,6-7H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIPJYYEBOTHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C2CCC(O1)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50711270 | |
| Record name | Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50711270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110590-27-7 | |
| Record name | Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50711270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

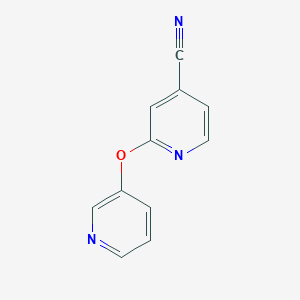
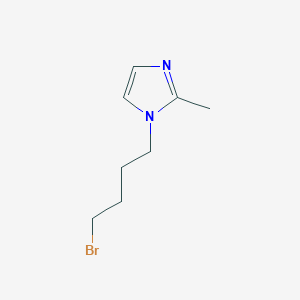
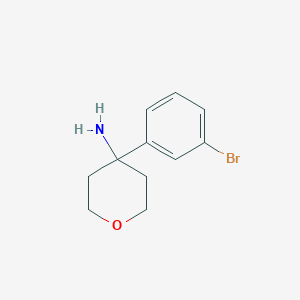
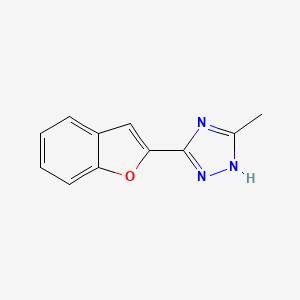
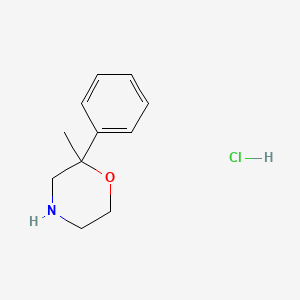
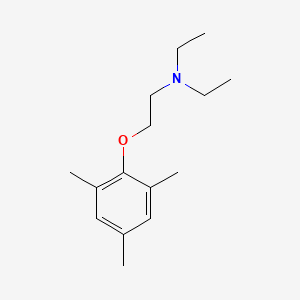
![1-{[(4-Ethoxyphenyl)amino]carbonyl}-2-(4-methoxyphenyl)-3-oxo-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-5-ium](/img/structure/B1649978.png)
![(4Z)-4-[(3,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B1649979.png)
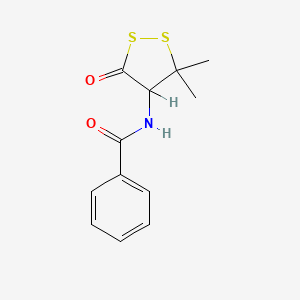
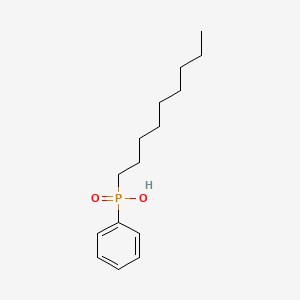

![3-[(3-Methylquinolin-8-yl)sulfonylamino]butanoic acid](/img/structure/B1649987.png)
![1-{[4-(Trifluoromethoxy)phenyl]carbamoyl}ethyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate](/img/structure/B1649988.png)
amino}-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)propanamide](/img/structure/B1649990.png)